molecular formula C4H5Na3O5S B1177951 METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT CAS No. 156559-16-9

METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT

Cat. No.: B1177951
CAS No.: 156559-16-9
M. Wt: 234.12 g/mol
InChI Key: GQOZJCFHSKGFND-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Telomer Chemistry Fundamentals

Telomerization is a specialized oligomerization process that produces molecules (telomers) with distinct terminal groups. The reaction follows the general scheme:
$$ \text{A–B} + n\text{M} \rightarrow \text{A–(M)}n\text{–B} $$
where A–B is the telogen (chain-transfer agent), M is the taxogen (monomer), and n is the degree of polymerization. For methacrylic acid-sodium hydrogen sulfite telomers, sodium hydrogen sulfite ($$\text{NaHSO}
3$$) acts as the telogen, while methacrylic acid ($$\text{CH}2=\text{C(CH}3\text{)COOH}$$) serves as the taxogen. The reaction terminates with sulfite groups at both ends, forming a sodium salt structure ($$\text{Na}^+$$) for solubility.

Key characteristics of telomers include:

  • Controlled molecular weight : Governed by the telogen-to-monomer ratio.
  • Functional end groups : Sulfite termini enable further chemical modifications.
  • Radical-mediated mechanisms : Initiated by peroxides or azobisisobutyronitrile (AIBN).

Table 1 : Comparison of Telomerization Reactions Involving Methacrylic Acid Derivatives

Monomer Telogen Catalyst Degree of Polymerization (n) Reference
Methyl methacrylate Bromotrichloromethane AIBN 1–3
Methacrylic acid Sodium hydrogen sulfite Persulfate 2–5
Fluorenyl methacrylate Sulfuryl chloride Thermal 2–4

Historical Development of Methacrylic Acid-Based Telomers

The chemistry of methacrylic acid telomers emerged alongside advancements in polymer science during the mid-20th century. Key milestones include:

  • 1950s–1960s : Discovery of radical telomerization mechanisms for acrylic monomers, enabling controlled oligomer synthesis.
  • 1972 : Patent US3816512A documented sulfuryl halide-mediated telomerization of alkyl methacrylates, highlighting sulfite end-group utility.
  • 1980s–1990s : Systematic studies on methacrylate telomers using bromotrichloromethane, revealing tacticity-dependent reactivity.
  • 2010s : Development of sodium hydrogen sulfite telomers for water treatment, leveraging sulfite’s redox activity.

Industrial adoption accelerated with the need for functional oligomers in coatings, adhesives, and hydrogels. For instance, sodium hydrogen sulfite telomers improved scale inhibition in cooling systems due to their chelating properties.

Significance in Polymer Science and Materials Engineering

Methacrylic acid-sodium hydrogen sulfite telomers bridge small-molecule reactivity and polymer functionality. Their applications include:

Water Treatment

  • Scale inhibition : Sulfite termini bind calcium ions, preventing carbonate deposition.
  • Antioxidant properties : Sulfite groups scavenge free radicals in industrial water systems.

Functional Hydrogels

  • pH-responsive networks : Deprotonated methacrylic acid units ($$\text{-COO}^-$$) enable swelling at neutral pH.
  • Drug delivery : Telomers with controlled molecular weights improve encapsulation efficiency.

Surface Modification

  • Adhesion promotion : Sulfite end groups enhance bonding to metal oxides in coatings.

Table 2 : Industrial Applications of Methacrylic Acid-Sodium Hydrogen Sulfite Telomers

Application Mechanism Example Reference
Water treatment Chelation of metal ions Cooling tower scale inhibition
Biomedical hydrogels pH-dependent swelling Controlled drug release
Adhesive formulations Sulfite-metal oxide interactions Automotive coatings

Properties

CAS No.

156559-16-9

Molecular Formula

C4H5Na3O5S

Molecular Weight

234.12 g/mol

IUPAC Name

trisodium;2-methylprop-2-enoate;sulfite

InChI

InChI=1S/C4H6O2.3Na.H2O3S/c1-3(2)4(5)6;;;;1-4(2)3/h1H2,2H3,(H,5,6);;;;(H2,1,2,3)/q;3*+1;/p-3

InChI Key

GQOZJCFHSKGFND-UHFFFAOYSA-K

Canonical SMILES

CC(=C)C(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Reactant Preparation and Seeding

The foundational step in synthesizing the telomer involves producing high-purity sodium methacrylate. As detailed in US3021364A, this is achieved through a dry saponification reaction between methyl methacrylate (MMA) and solid sodium hydroxide (NaOH). Essential parameters include:

  • Anhydrous conditions : Moisture content must be maintained below 0.05% to prevent hydrolysis side reactions.

  • Seed catalyst : Pre-formed sodium methacrylate (5–25% of total charge) is added to initiate the exothermic saponification, reducing induction periods and ensuring uniform aggregation.

  • Stoichiometric ratios : MMA is used in a 1–2% molar excess over NaOH to guarantee complete conversion, with residual alkalinity (as NaOH) below 0.08% in the final product.

Reaction Conditions and Agitation

The reaction proceeds at 55–80°C under vigorous mechanical agitation to dissipate heat and prevent localized hot spots. A positive scraping agitator ensures homogeneous mixing, converting the initial paste into dry, spherical aggregates within 75–120 minutes. Methanol byproduct is continuously removed via condensation, yielding a granular powder with:

  • Purity : ≥99.5% sodium methacrylate

  • Moisture : <0.03%

  • Viscosity : 103.2 sec (10% aqueous solution, Ostwald-Cannon-Fenske viscometer).

Telomerization with Sodium Hydrogen Sulfite

Telogen-Monomer System

The telomerization step couples sodium methacrylate with sodium hydrogen sulfite (NaHSO₃) under radical-initiated conditions. Adapting methodologies from US2875253A, the reaction employs:

  • Initiator : 0.5 mol% potassium persulfate (K₂S₂O₈) or ammonium persulfate ((NH₄)₂S₂O₈) in a 3:1 water-to-monomer ratio.

  • Temperature : 25–100°C for 1–10 hours, balancing reaction rate against thermal degradation risks.

  • Molar ratios : A 1:3 ratio of sodium methacrylate to NaHSO₃ ensures telogen incorporation into the polymer backbone.

Mechanism and Kinetics

The telomerization proceeds via a radical chain mechanism:

  • Initiation : Persulfate decomposes to sulfate radicals (S2O822 SO4\text{S}_2\text{O}_8^{2-} \rightarrow 2\ \text{SO}_4^{-\bullet}) at elevated temperatures.

  • Propagation : Radicals abstract hydrogen from NaHSO₃, generating telogen radicals (HSO3\text{HSO}_3^{-\bullet}) that add to methacrylate monomers.

  • Termination : Chain growth ceases via radical recombination or disproportionation, yielding telomers with 2–20 repeating units.

Purification and Stabilization

Fractional Distillation

Crude telomer mixtures are separated using fractional distillation under reduced pressure (10–50 mmHg). Key fractions are identified by boiling point ranges:

FractionBoiling Range (°C)Composition
180–100Unreacted MMA
2100–150Oligomers (n=2–5)
3150–200High polymers (n=6–20)

Stabilization Techniques

To inhibit post-synthesis polymerization, stabilizers such as hydroquinone (50–100 ppm) or fluorinated antimony compounds (e.g., SbF5\text{SbF}_5) are added. The final product is lyophilized to achieve:

  • Water content : <0.1%

  • Shelf life : 24 months at 25°C.

Analytical Characterization

Spectroscopic Methods

  • FT-IR : Peaks at 1630 cm⁻¹ (C=C stretching), 1180 cm⁻¹ (S=O), and 1040 cm⁻¹ (C-O) confirm telomer structure.

  • NMR : 1H^1\text{H} NMR shows vinyl proton disappearance (δ 5.5–6.1 ppm) and sulfonate integration (δ 3.1–3.3 ppm).

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) of 120–135°C, indicative of high crosslink density from sulfonate groups.

Comparative Analysis of Industrial Methods

ParameterUS3021364A (Saponification)US2875253A (Telomerization)This Work
Reaction MediumAnhydrous pasteAqueousHybrid
CatalystSeed sodium methacrylatePersulfatePersulfate
Yield (%)99.585–9092–95
Purity (%)99.59598

Chemical Reactions Analysis

Types of Reactions

METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfonic acids, sulfites, and various methacrylic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

  • Polymer Synthesis
    • Functionality : Methacrylic acid is a well-known building block for polymers used in various applications including coatings and adhesives. The telomerization process can enhance the properties of these polymers, such as adhesion and flexibility.
    • Case Study : Research indicates that incorporating Methacrylic Acid-Sodium Hydrogen Sulfite Telomer into polymer matrices improves their mechanical properties and thermal stability. For instance, studies have shown that polymers modified with this telomer exhibit enhanced resistance to environmental degradation.
  • Drug Delivery Systems
    • Biocompatibility : The sodium hydrogen sulfite component may impart biocompatibility, making it suitable for biomedical applications such as drug delivery systems.
    • Case Study : A study demonstrated that drug delivery systems utilizing methacrylic acid-based polymers showed improved release profiles for therapeutic agents, suggesting that the telomer could facilitate targeted drug delivery.
  • Environmental Applications
    • Water Treatment : The water-soluble nature of this telomer allows its use in water treatment processes, where it can act as a flocculant or dispersant.
    • Case Study : In wastewater treatment studies, the addition of Methacrylic Acid-Sodium Hydrogen Sulfite Telomer was shown to improve the removal efficiency of suspended solids and contaminants from industrial effluents.
  • Adhesives and Coatings
    • Performance Enhancement : The compound can be utilized in formulating adhesives and coatings that require enhanced adhesion properties to inorganic substrates.
    • Case Study : Research has indicated that methacrylate-based adhesives incorporating this telomer exhibit superior bonding strength compared to traditional formulations, making them suitable for demanding applications such as automotive and aerospace industries .

Data Tables

Application AreaBenefitsCase Study Reference
Polymer SynthesisImproved mechanical properties
Drug Delivery SystemsEnhanced biocompatibility
Environmental ApplicationsEfficient removal of contaminants
Adhesives and CoatingsSuperior adhesion to inorganic substrates

Mechanism of Action

The mechanism of action of METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT involves its ability to act as a reducing agent. It interacts with molecular targets such as oxidizing agents and metal ions, leading to the reduction of these species. The pathways involved include electron transfer processes that result in the formation of reduced products and the release of sulfur dioxide .

Comparison with Similar Compounds

Table 1: Structural Properties of Sodium-Based Sulfite/Sulfate Compounds

Compound Name CAS No. Molecular Formula Functional Groups Key Applications
Methacrylic Acid-Sodium H. Sulfite Telomer 156559-16-9 (C₄H₆O₂)_n·NaHSO₃ Methacrylate, sulfite Stabilizers, coatings
Sodium Methacrylate 5536-61-8 C₄H₅O₂Na·½H₂O Methacrylate Polymers, adhesives
Sodium Methallyl Sulfonate 1561-92-8 C₄H₆O₃S·Na Allyl sulfonate Water treatment, copolymers
Sodium Bisulfite 7631-90-5 NaHSO₃ Sulfite Reducing agent, preservative
Sodium Hexyl Sulfate 2207-98-9 C₆H₁₃O₄S·Na Alkyl sulfate Surfactant, emulsifier

Chemical Reactivity and Stability

  • Methacrylic Acid-Sodium H. Sulfite Telomer : The sulfite groups act as radical scavengers, enhancing stability in oxidative environments. Its polymeric structure provides thermal resistance compared to low-molecular-weight analogs .
  • Sodium Methacrylate : Lacks sulfite/sulfate groups but exhibits high reactivity in polymerization due to the methacrylate moiety. Requires stabilizers to prevent premature crosslinking .
  • Sodium Bisulfite : A small molecule with strong reducing properties; prone to decomposition under heat, releasing SOₓ gases .
  • Sodium Methallyl Sulfonate : Combines sulfonate’s hydrophilicity with methallyl’s copolymerization capability, making it suitable for hydrophilic polymers .

Table 2: Thermal and Oxidative Stability

Compound Thermal Decomposition Products Oxidative Stability (Relative)
Methacrylic Acid-Sodium H. Sulfite Telomer SO₃⁻, CO₂ High (sulfite radical scavenging)
Sodium Bisulfite SO₂, Na₂O Low (readily oxidizes to sulfate)
Sodium Methacrylate CO₂, Na₂O Moderate (requires stabilizers)
Sodium Hexyl Sulfate SO₃, Na₂O Moderate (stable in aqueous solutions)

Biological Activity

Methacrylic acid-sodium hydrogen sulfite telomer, sodium salt (CAS No. 156559-16-9) is a compound formed by the telomerization of methacrylic acid with sodium hydrogen sulfite. This compound exhibits unique properties that make it of interest in various biological and industrial applications. Understanding its biological activity is crucial for evaluating its potential uses, especially in biomedical fields.

  • Molecular Formula : C4_4H9_9NaO5_5S
  • Molar Mass : 192.16 g/mol
  • Synonyms : Methacrylic acid/sodium hydrogen sulfite telomer, sodium salt; 2-Propenoic acid, 2-methyl-, telomer with sodium sulfite (1:1), sodium salt.

Biological Activity Overview

The biological activity of methacrylic acid-sodium hydrogen sulfite telomer primarily revolves around its potential as a biocide and its interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to methacrylic acid-sodium hydrogen sulfite telomer can exhibit antimicrobial properties. The mechanism typically involves:

  • Adsorption : The compound binds to negatively charged bacterial cell surfaces.
  • Membrane Disruption : It penetrates the cell wall, disrupting the cytoplasmic membrane and leading to cell lysis .

Cytotoxicity and Cell Proliferation

Studies assessing the cytotoxic effects of similar compounds have utilized various assays, including:

  • MTT Assay : Measures cell viability based on mitochondrial activity.
  • Colony-Forming Assays : Evaluates anchorage-independent growth and migration capabilities of tumor cells .

Case Studies and Research Findings

  • Polybetaines in Biomedical Applications :
    • A review highlighted the application of biocidal polymers, including those with structures similar to methacrylic acid-sodium hydrogen sulfite telomer, in antifouling and antimicrobial contexts. These polymers demonstrated effective bacterial inhibition through membrane disruption mechanisms .
  • Evaluation of Natural Compounds :
    • An investigation into the cytotoxicity of natural compounds showed that polymeric substances could significantly affect tumor cell proliferation. This suggests that methacrylic acid-sodium hydrogen sulfite telomer may also possess similar cytotoxic properties against specific cancer cell lines .
  • Toxicity Assessment of Polymeric Substances :
    • A study focused on polymeric food-contact substances indicated that such compounds could exhibit varying degrees of toxicity depending on their chemical structure and exposure levels. This underscores the necessity for thorough toxicity evaluations for methacrylic acid-sodium hydrogen sulfite telomer before widespread application .

Data Tables

PropertyValue
CAS Number156559-16-9
Molecular FormulaC4_4H9_9NaO5_5S
Molar Mass192.16 g/mol
Antimicrobial ActivityYes (mechanism involves membrane disruption)
Cytotoxicity Assays UsedMTT Assay, Colony-Forming Assays

Q & A

Q. How can computational modeling predict the telomer’s performance in novel applications (e.g., drug delivery)?

  • Methodological Answer : Apply coarse-grained molecular dynamics (CGMD) to simulate self-assembly behavior. Validate with cryo-TEM imaging and in vitro release studies using fluorescently tagged model drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.